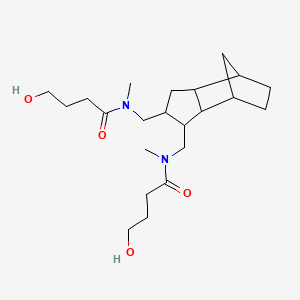

N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide)

Description

IUPAC Nomenclature Derivation Principles

The systematic name of this compound adheres to substitutive nomenclature rules outlined by IUPAC, which prioritize functional group hierarchy, parent structure selection, and locant assignment. The parent structure is identified as octahydro-4,7-methano-1H-indene , a bicyclic hydrocarbon with full hydrogenation of all π-bonds. The suffix -indene indicates a fused bicyclic system comprising a benzene ring fused to a cyclopentene moiety, while the prefix octahydro- specifies complete saturation. The 4,7-methano descriptor denotes a bridging methylene group (-CH$$_2$$-) connecting carbons 4 and 7 of the indene framework, forming a tricyclic system.

Substituents are treated as bis(dimethylene-linked 4-hydroxy-N-methylbutyramide) groups. The prefix bis- indicates two identical substituents attached via dimethylene bridges (-CH$$2$$-CH$$2$$-). Each substituent, 4-hydroxy-N-methylbutyramide , is named hierarchically:

- Butyramide : A four-carbon chain with a terminal amide group (-CONH$$_2$$).

- N-methyl : Substitution of the amide nitrogen with a methyl group.

- 4-hydroxy : A hydroxyl group (-OH) at position 4 of the butyramide chain.

Locants for substituents follow the parent structure’s numbering, which prioritizes the methano bridge and functional groups to achieve the lowest possible numerical sequence.

| Nomenclature Component | Role | Source |

|---|---|---|

| Octahydro-4,7-methano-1H-indene | Parent bicyclic core | |

| Dimethylene | Bridging unit between core and substituents | |

| 4-hydroxy-N-methylbutyramide | Functionalized substituent |

Bicyclic Core Structure Analysis: Octahydro-4,7-methano-1H-indene Framework

The octahydro-4,7-methano-1H-indene core is a bridged bicyclic system classified under the bicyclo[m.n.p] nomenclature. Key structural features include:

- Bridge Configuration : The methano bridge (-CH$$_2$$-) spans carbons 4 and 7, creating a tricyclo[5.2.1.0²,⁶]decane framework. This designation arises from three bridging pathways:

- A 5-carbon bridge (longest path).

- A 2-carbon bridge.

- A 1-carbon bridge (methano group).

- Hydrogenation State : The octahydro- prefix confirms full saturation, eliminating all π-bonds present in the parent indene.

- Ring Junction Stereochemistry : Bridgehead carbons (C4 and C7) exhibit non-planar geometries, enforcing chair-like conformations in the fused cyclohexane rings.

The core’s rigidity influences the spatial orientation of substituents, as evidenced by its tricyclic strain distribution.

Functional Group Characterization: Hydroxyamide Substituents

Each 4-hydroxy-N-methylbutyramide substituent introduces three functional elements:

- Amide Group : The primary functional group (-CONH-) with N-methyl substitution, yielding -CON(CH$$_3$$)-.

- Hydroxyl Group : A secondary alcohol (-OH) at position 4 of the butyramide chain, creating a γ-hydroxyamide motif.

- Aliphatic Chain : A four-carbon backbone linking the amide to the dimethylene bridge.

The γ-hydroxyamide configuration enhances hydrogen-bonding capacity, while the N-methyl group reduces amide proton acidity. These groups adopt extended conformations due to steric interactions between the hydroxyl and amide moieties.

Stereochemical Considerations in Dimethylene Bridging

Stereochemical complexity arises from two structural features:

- Endo/Exo Isomerism : The dimethylene bridges may adopt endo or exo configurations relative to the methano bridge. In endo isomers, substituents orient toward the longer bridge (5-carbon), whereas exo isomers position them away.

- Chiral Centers : The C4 hydroxyl group in each butyramide chain and bridgehead carbons (C4/C7) may generate stereoisomers. For example, the hydroxyl-bearing carbon (C4 of butyramide) exhibits R/S configuration if bonded to four distinct groups.

| Stereochemical Feature | Implications |

|---|---|

| Bridgehead Chirality | Potential for four stereoisomers (2²) at C4 and C7 |

| Hydroxyl Configuration | Two enantiomers per substituent (2² total) |

| Dimethylene Orientation | Endo vs. exo diastereomers |

The interplay of these factors necessitates advanced spectroscopic techniques (e.g., NOESY NMR) for full stereochemical assignment.

Properties

CAS No. |

93962-82-4 |

|---|---|

Molecular Formula |

C22H38N2O4 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

4-hydroxy-N-[[3-[[4-hydroxybutanoyl(methyl)amino]methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]-N-methylbutanamide |

InChI |

InChI=1S/C22H38N2O4/c1-23(20(27)5-3-9-25)13-17-12-18-15-7-8-16(11-15)22(18)19(17)14-24(2)21(28)6-4-10-26/h15-19,22,25-26H,3-14H2,1-2H3 |

InChI Key |

RAZJLOFQMYPPNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CC2C3CCC(C3)C2C1CN(C)C(=O)CCCO)C(=O)CCCO |

Origin of Product |

United States |

Preparation Methods

Core Structure Synthesis

The bicyclic system (octahydro-4,7-methano-1H-indene) serves as the scaffold. Common methods for constructing such systems include:

| Method | Description | Relevance |

|---|---|---|

| Diels-Alder Reaction | [4+2] Cycloaddition between a diene and a dienophile to form six-membered rings | Could generate the bicyclic framework, though stereochemical control may be challenging. |

| Catalytic Hydrogenation | Reduction of unsaturated precursors to yield saturated bicyclic systems | Used to hydrogenate double bonds in intermediates. |

| Cyclopropane Ring-Opening | Exploiting strained cyclopropane structures to form fused bicyclic systems | Not directly applicable but relevant for analogous systems. |

Functional Group Installation

The compound’s dual 4-hydroxy-N-methylbutyramide groups require precise functionalization. Key steps include:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | Coupling of 4-hydroxy-N-methylbutyric acid with a diamine core | Forms amide bonds at the hydroxyl groups, requiring activation (e.g., EDC/HOBt). |

| Hydroxylation | Epoxidation followed by ring-opening or hydroboration-oxidation | Introduces hydroxyl groups at specific positions. |

| Methylation | Treatment with methylating agents (e.g., methyl iodide) | Converts hydroxyl groups to methyl ethers if needed, though not required here. |

Purification and Characterization

Post-synthesis, rigorous purification and characterization are critical:

| Technique | Purpose | Expected Data |

|---|---|---|

| Column Chromatography | Isolate pure product from byproducts | High-resolution HPLC or TLC profiles for purity assessment. |

| NMR Spectroscopy | Confirm structural integrity | Peaks for amide protons (~δ 7.5–8.5 ppm), bicyclic hydrogens (~δ 1.0–2.5 ppm). |

| Mass Spectrometry | Validate molecular weight (394.55 g/mol) | Observed [M+H]⁺ ion at m/z 395.5. |

Challenges and Considerations

- Stereochemical Control : The bicyclic system’s rigidity may limit conformational flexibility, complicating regioselective functionalization.

- Amide Stability : Hydrolysis of amide bonds under acidic/basic conditions necessitates mild reaction conditions.

- Solubility : The compound’s hydrophobic bicyclic core may require polar aprotic solvents (e.g., DMF, DMSO) for solubility.

Comparative Analysis with Structural Analogs

Chemical Reactions Analysis

Types of Reactions

N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Computational Insights : DFT studies (e.g., B3LYP/6-31G) applied to hydrazide analogs () suggest that the target compound’s electronic structure could be similarly modeled to predict reactivity or tautomerization .

- Synthetic Challenges : The bicyclic core necessitates advanced strategies (e.g., Diels-Alder or ring-closing metathesis), contrasting with straightforward condensation routes used for linear analogs .

- Biological Potential: Structural parallels to hydrazides () and benzodiazepines () imply possible antimicrobial or anti-inflammatory applications, though empirical validation is required.

Biological Activity

N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide), commonly referred to by its CAS number 93962-82-4, is a synthetic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) is with a molecular weight of approximately 394.55 g/mol. The structure features a complex arrangement that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H38N2O4 |

| Molecular Weight | 394.55 g/mol |

| CAS Registry Number | 93962-82-4 |

| Synonyms | N,N'-[(octahydro-4,7-methano-1H-indenediyl)dimethylene]bis[4-hydroxy-N-methylbutyramide] |

The biological activity of this compound has been primarily investigated in relation to its effects on various cellular pathways. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic processes. The exact mechanisms remain under investigation, but potential pathways include:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Efficacy in Biological Systems

Research findings indicate that N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) exhibits a range of biological effects:

- Antioxidant Activity : Some studies have shown that the compound possesses antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation in certain models, potentially making it useful for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary data indicate that the compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Study 1: Antioxidant Activity

A study conducted on rat liver cells demonstrated that treatment with N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) significantly reduced markers of oxidative stress compared to control groups. This suggests its potential as a therapeutic agent for conditions associated with oxidative damage.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to untreated controls. This indicates its potential utility in managing inflammatory diseases.

Summary of Findings

Research on N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) highlights several promising biological activities:

| Activity Type | Observations |

|---|---|

| Antioxidant | Reduced oxidative stress markers |

| Anti-inflammatory | Lowered pro-inflammatory cytokines |

| Neuroprotective | Potential modulation of neurotransmitters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.